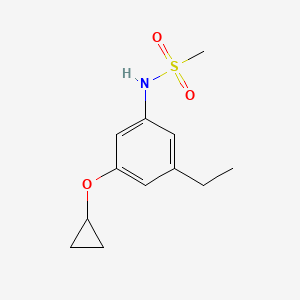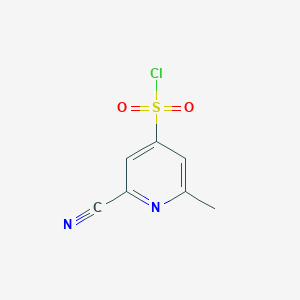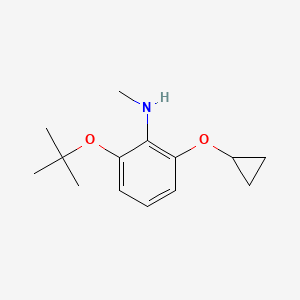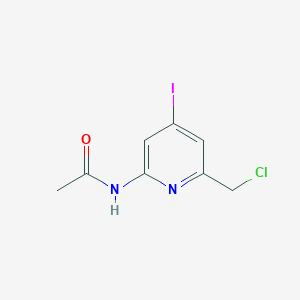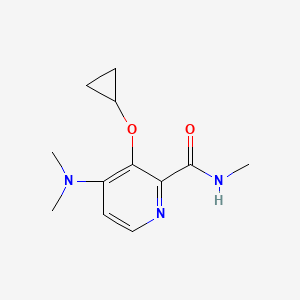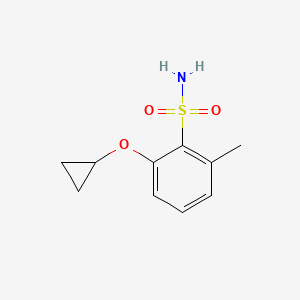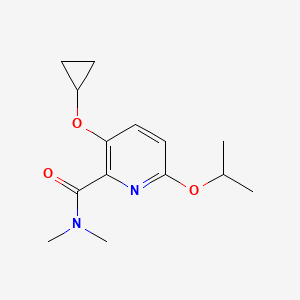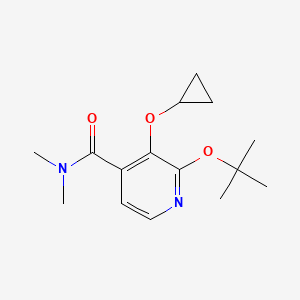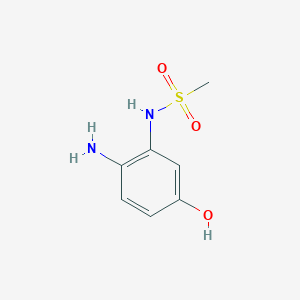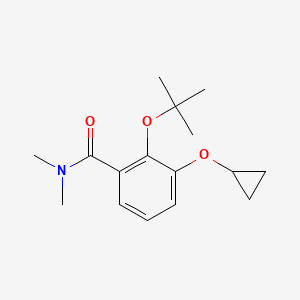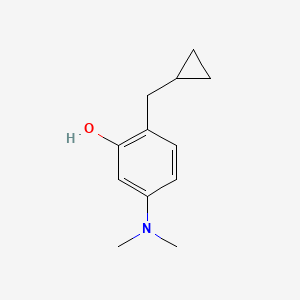
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is an organic compound with the molecular formula C12H17NO It is a derivative of phenol, characterized by the presence of a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethyl bromide, and dimethylamine.
Alkylation: Phenol is first alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropylmethyl group to the phenol ring.
Amination: The resulting intermediate is then subjected to amination with dimethylamine under basic conditions, typically using sodium hydride as a base. This step introduces the dimethylamino group to the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropylmethyl and dimethylamino groups.
4-Dimethylaminophenol: Contains a dimethylamino group but lacks the cyclopropylmethyl group.
2,4,6-Trimethylphenol: Contains multiple methyl groups but lacks the cyclopropylmethyl and dimethylamino groups.
Uniqueness
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is unique due to the presence of both cyclopropylmethyl and dimethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-5-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-6-5-10(12(14)8-11)7-9-3-4-9/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Clé InChI |
LPIXRZWCBQABIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)CC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




